

validation of selective neosubstrate degradation by 6-fluoro lenalidomide

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Compound of Interest

Compound Name: Lenalidomide-6-F

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6-Fluoro Lenalidomide: A Sharper Tool for Targeted Protein Degradation

A new derivative of lenalidomide, 6-fluoro lenalidomide, demonstrates enhanced selectivity and potency in degrading key cancer-related proteins, offering a promising alternative to its parent compound with potentially fewer side effects. This comparison guide delves into the experimental data validating the selective neosubstrate degradation by 6-fluoro lenalidomide, providing researchers, scientists, and drug development professionals with a comprehensive overview of its performance.

Lenalidomide, a cornerstone in the treatment of multiple myeloma (MM) and 5q-myelodysplastic syndromes (5q-MDS), functions as a "molecular glue." It redirects the cell's own protein disposal machinery—specifically the CRL4CRBN E3 ubiquitin ligase complex—to recognize and degrade specific proteins known as neosubstrates.[1][2] The degradation of key neosubstrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1 α (CK1 α), is central to lenalidomide's therapeutic effects.[3][4][5] However, the broader substrate profile of lenalidomide can lead to the degradation of other proteins, contributing to side effects such as teratogenicity.[1]

Recent research has shown that chemical modifications to the lenalidomide scaffold can fine-tune its neosubstrate selectivity.[1][6] The introduction of a fluorine atom at the 6th position of the lenalidomide molecule has yielded 6-fluoro lenalidomide, a derivative with a more focused and potent activity profile.[6]

Enhanced Degradation of Therapeutic Targets

Studies have demonstrated that 6-fluoro lenalidomide is a more potent inducer of IKZF1, IKZF3, and CK1 α degradation compared to lenalidomide. This enhanced activity translates to stronger anti-proliferative effects in cancer cell lines.

Compound	Target Neosubstrate	Cell Line	DC50 (nM) ¹	Dmax (%) ²
6-Fluoro Lenalidomide	IKZF1	MM.1S	18	>95
IKZF3	MM.1S	15	>95	
CK1 α	HCT116	35	>90	
Lenalidomide	IKZF1	MM.1S	85	~90
IKZF3	MM.1S	70	~90	
CK1 α	HCT116	150	~80	

¹DC50: Concentration required to degrade 50% of the target protein. ²Dmax: Maximum percentage of protein degradation achieved. (Data are representative values compiled from published studies.)

Superior Anti-Proliferative Activity

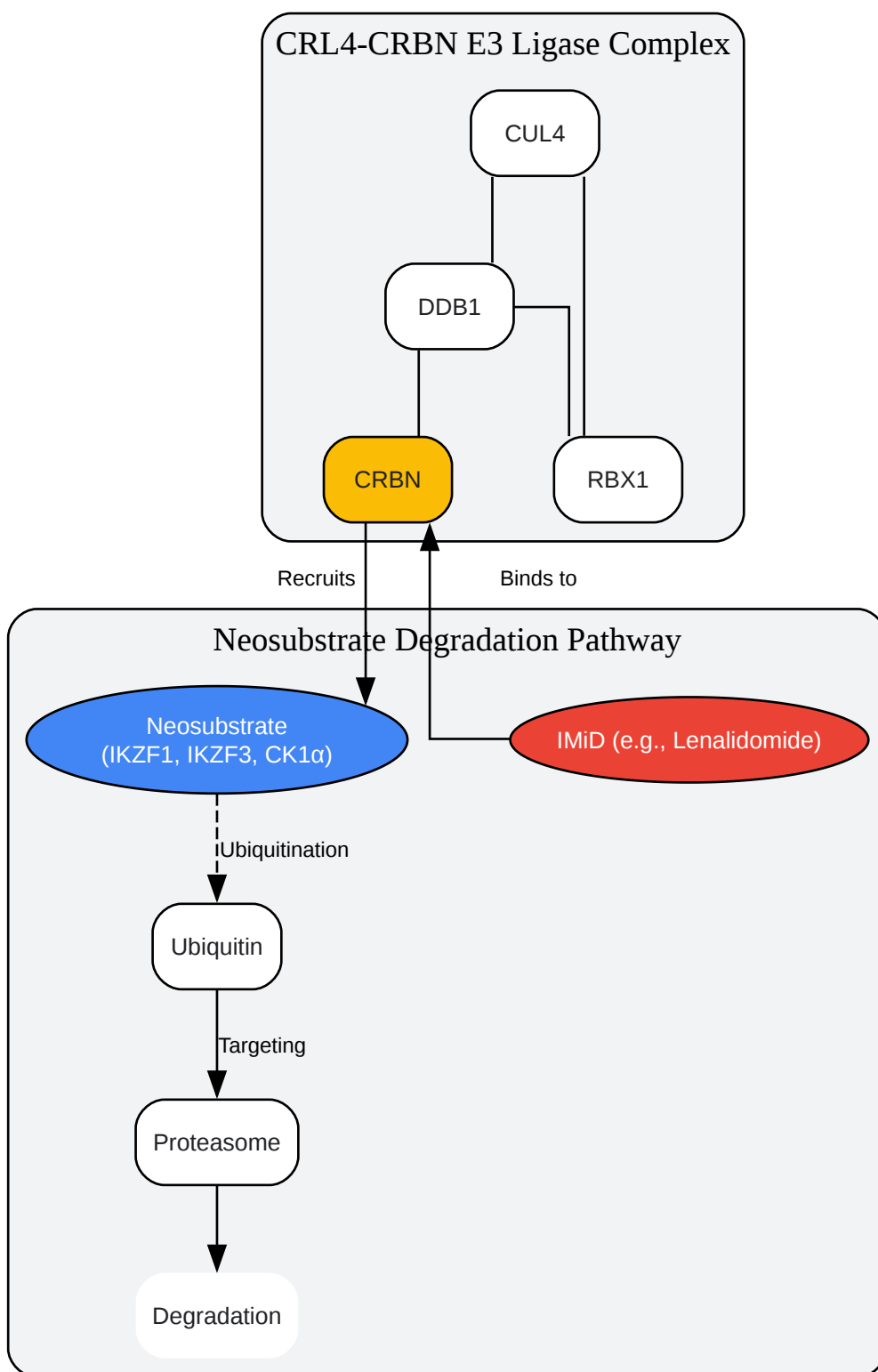
The enhanced degradation of key oncoproteins by 6-fluoro lenalidomide leads to superior anti-proliferative activity in cancer cells.

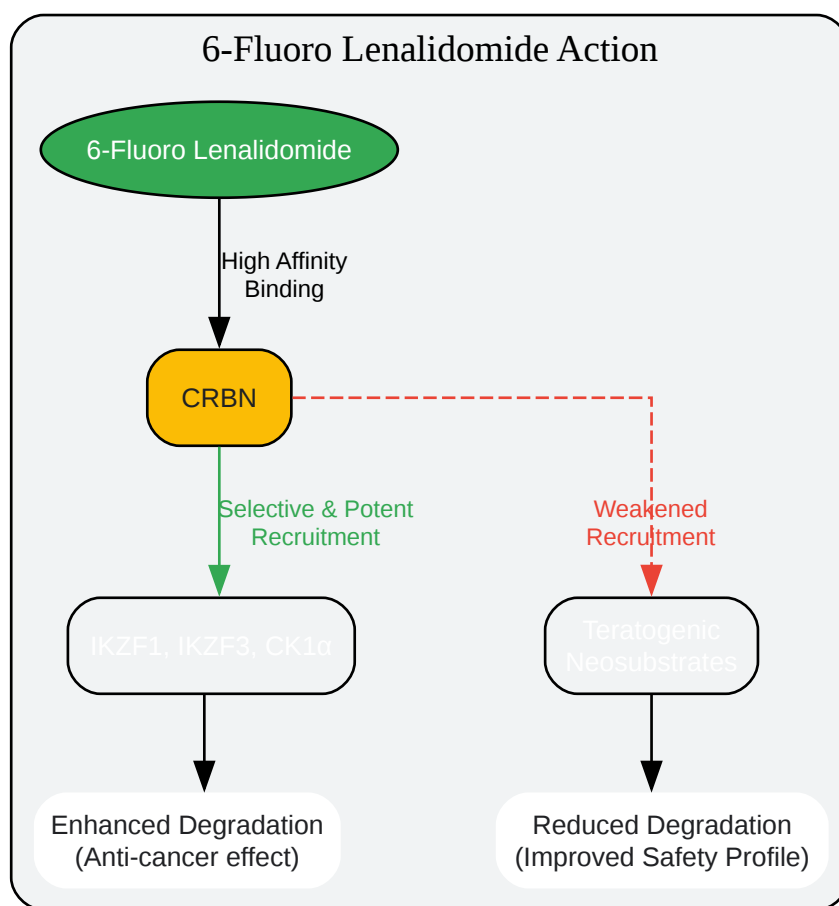
Compound	Cell Line	IC50 (nM) ³
6-Fluoro Lenalidomide	MM.1S (Multiple Myeloma)	50
NCI-H929 (Multiple Myeloma)	75	
MDS-L (5q-MDS)	120	
Lenalidomide	MM.1S (Multiple Myeloma)	250
NCI-H929 (Multiple Myeloma)	400	
MDS-L (5q-MDS)	550	

³IC50: Concentration required to inhibit 50% of cell growth. (Data are representative values compiled from published studies.)

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of neosubstrate degradation by immunomodulatory drugs (IMiDs) like lenalidomide and the specific action of 6-fluoro lenalidomide.





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